

An In-depth Guide to the Molecular Weight of Deuterated L-tert-leucine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Amino-3,3-dimethylbutanoic acid-d6

Cat. No.: B15545815

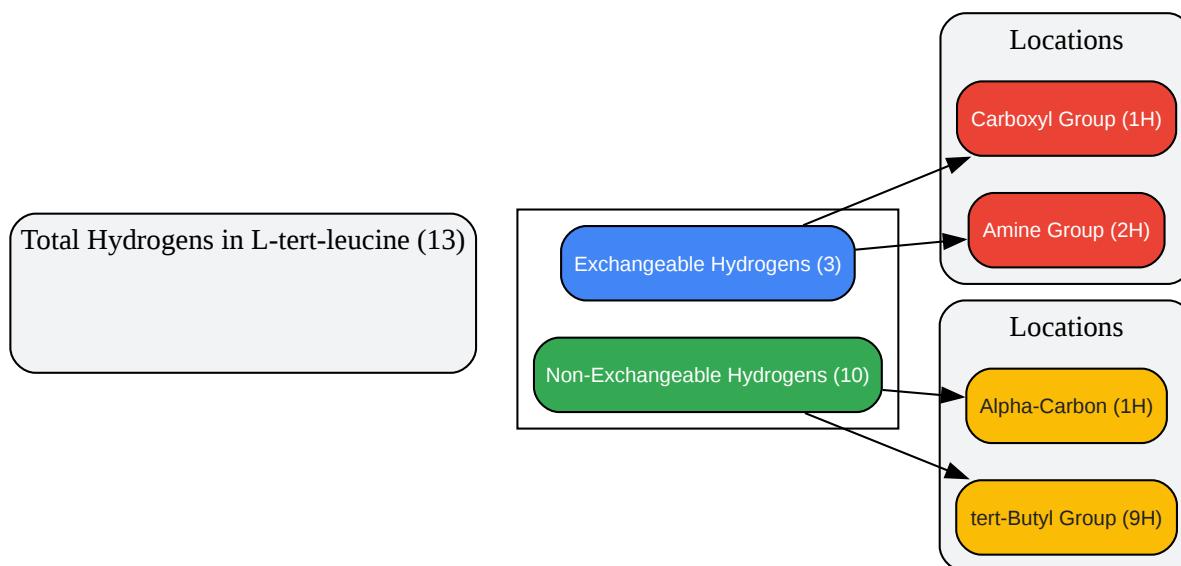
[Get Quote](#)

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the molecular weight of various deuterated forms of L-tert-leucine. This document outlines the fundamental principles of deuteration, provides detailed methodologies for molecular weight calculation, and presents the data in a clear, tabular format for easy reference.

Introduction to L-tert-leucine and Deuteration

L-tert-leucine, with a chemical formula of $C_6H_{13}NO_2$, is a non-proteinogenic amino acid increasingly utilized as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.^{[1][2]} Its bulky tert-butyl group provides significant steric hindrance, which is valuable in controlling molecular conformation.^[1]

Deuteration is the process of replacing hydrogen atoms (1H , protium) in a molecule with their heavier isotope, deuterium (2H or D). This substitution increases the molecular weight of the compound and can significantly alter its pharmacokinetic and metabolic properties, a strategy often employed in drug development to enhance therapeutic profiles. The increase in mass upon deuteration is a critical parameter for analytical techniques such as mass spectrometry.


Molecular Structure and Potential Deuteration Sites

The molecular structure of L-tert-leucine determines the number of hydrogen atoms available for substitution. The molecule contains a total of 13 hydrogen atoms, which can be categorized

into two types based on their susceptibility to exchange.

- Exchangeable Hydrogens: These are protons attached to heteroatoms (oxygen and nitrogen) and can readily exchange with deuterium when placed in a deuterated solvent like D₂O. L-tert-leucine has three exchangeable hydrogens: two on the amine group (-NH₂) and one on the carboxylic acid group (-COOH).
- Non-Exchangeable Hydrogens: These are protons bonded to carbon atoms. Their replacement with deuterium typically requires more complex synthetic methods. L-tert-leucine has ten non-exchangeable hydrogens: nine on the tert-butyl group -(CH₃)₃ and one on the alpha-carbon (-CH).

The logical relationship between the types of hydrogen atoms in L-tert-leucine is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Categorization of Hydrogen Atoms in L-tert-leucine.

Experimental Protocols: Molecular Weight Calculation

Objective: To accurately calculate the molecular weight of various deuterated isotopologues of L-tert-leucine.

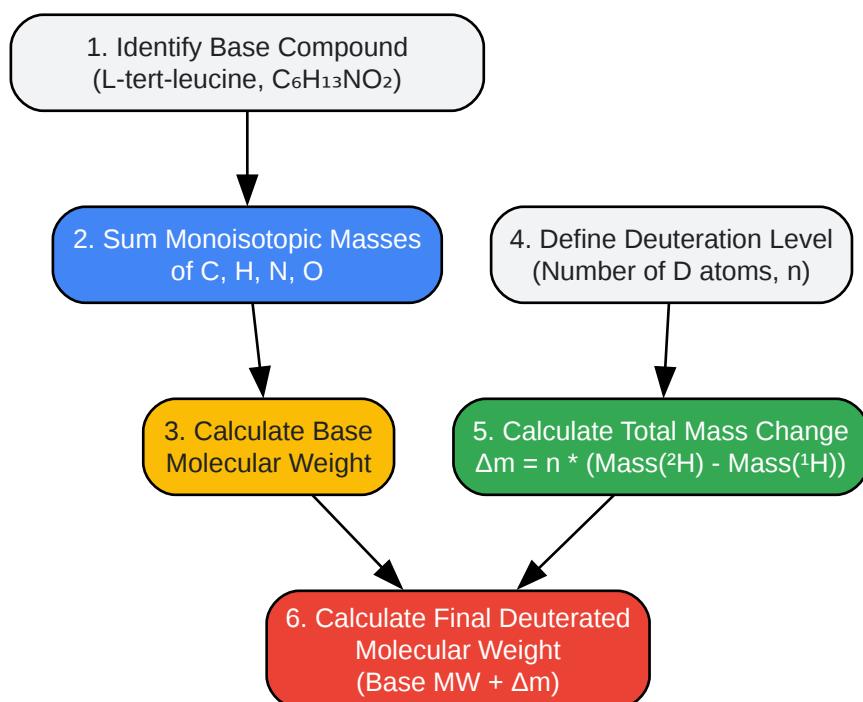
Methodology:

The molecular weight of a deuterated compound is calculated by first determining the molecular weight of the non-deuterated (protium) form and then adjusting for the mass difference between deuterium and protium for each substitution.

- Establish Base Molecular Weight: The monoisotopic mass of non-deuterated L-tert-leucine ($C_6H_{13}NO_2$) is calculated by summing the masses of its constituent atoms using their most abundant isotopes.
- Determine Mass Change per Deuteration: The change in mass for each hydrogen-to-deuterium substitution is the difference between the atomic mass of a deuterium atom and a protium atom.
- Calculate Deuterated Molecular Weight: The final molecular weight is calculated using the following formula:

$$\text{Molecular Weight (Deuterated)} = \text{Molecular Weight (Non-deuterated)} - (\text{Number of D atoms} \times \text{Atomic Mass of } ^1\text{H}) + (\text{Number of D atoms} \times \text{Atomic Mass of } ^2\text{H})$$

Alternatively, a simplified formula is:


$$\text{Molecular Weight (Deuterated)} = \text{Molecular Weight (Non-deuterated)} + (\text{Number of D atoms} \times \text{Mass Difference})$$

Atomic Weights Used for Calculation:

- Carbon (^{12}C): 12.000000 Da
- Hydrogen (^1H): 1.007825 Da

- Nitrogen (¹⁴N): 14.003074 Da
- Oxygen (¹⁶O): 15.994915 Da
- Deuterium (²H): 2.014102 Da

The workflow for this calculation process is visualized below.

[Click to download full resolution via product page](#)

Workflow for Calculating Deuterated Molecular Weight.

Data Presentation: Molecular Weights of Deuterated L-tert-leucine

The following table summarizes the calculated molecular weights for several common deuteration patterns of L-tert-leucine. The non-deuterated molecular weight is provided as a baseline.

Deuteration Pattern	Abbreviation	No. of D Atoms	Location of Deuteration	Monoisotopic Molecular Weight (Da)
L-tert-leucine	d ₀	0	None	131.09463
L-tert-leucine-d ₁	d ₁	1	Alpha-Carbon	132.10091
L-tert-leucine-d ₂	d ₂	2	Amine Group	133.10718
L-tert-leucine-d ₃	d ₃	3	Exchangeable (Amine & Carboxyl)	134.11346
L-tert-leucine-d ₉	d ₉	9	tert-Butyl Group	140.15098
L-tert-leucine-d ₁₀	d ₁₀	10	Non-Exchangeable (C-H)	141.15726
L-tert-leucine-d ₁₃	d ₁₃	13	Fully Deuterated	144.17609

Note: The molecular weights provided are monoisotopic masses, which are crucial for high-resolution mass spectrometry analysis. The average molecular weight, often cited on chemical supplier websites (e.g., 131.17 g/mol for the non-deuterated form), is calculated using the natural abundance of all isotopes for each element.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-tert-Leucine | 20859-02-3 [chemicalbook.com]
- 2. CAS 20859-02-3: L-tert-Leucine | CymitQuimica [cymitquimica.com]
- 3. L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-tert-Leucine | CAS#:20859-02-3 | Chemsra [chemsra.com]

- To cite this document: BenchChem. [An In-depth Guide to the Molecular Weight of Deuterated L-tert-leucine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15545815#molecular-weight-of-deuterated-l-tert-leucine\]](https://www.benchchem.com/product/b15545815#molecular-weight-of-deuterated-l-tert-leucine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com